(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Description

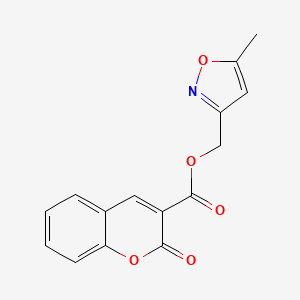

The compound “(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate” is a coumarin derivative esterified with a 5-methyl-1,2-oxazole moiety. Its structure comprises a coumarin core (2-oxo-2H-chromene) linked via a carboxylate ester to a 5-methyl-substituted oxazole ring. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties, while oxazole rings contribute to enhanced electronic and steric profiles due to their heterocyclic nature.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-9-6-11(16-21-9)8-19-14(17)12-7-10-4-2-3-5-13(10)20-15(12)18/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNYTCSYQETDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1,2-oxazole with 2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of chromene compounds exhibit significant anticancer properties. A study highlighted the synthesis of copper(II) complexes with chromenyl derivatives, which demonstrated potent cytotoxicity against several human cancer cell lines, including lung and bladder cancers. The IC50 values ranged from 0.04 μM to 15.66 μM, indicating strong inhibitory effects on tumor growth .

Table 1: Cytotoxic Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Copper(II) Complex 1 | A-427 (Lung) | 0.04 |

| Copper(II) Complex 2 | RT-4 (Bladder) | 0.15 |

| Copper(II) Complex 3 | DAN-G (Pancreas) | 0.75 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, methyl 2-oxo-2H-chromene-3-carboxylate was found to irreversibly inhibit phospholipase A2 from Crotalus durissus ruruima venom with an IC50 of approximately 3.1 nmol . This inhibition can have therapeutic implications in managing inflammatory conditions.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of compounds like (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate. Research indicates that modifications to the oxazole and chromene moieties can significantly influence biological activity.

Case Study: Synthesis Variants

A study synthesized various derivatives by altering substituents on the oxazole ring and observed changes in anticancer activity, demonstrating the importance of structural modifications in enhancing therapeutic potential .

Mechanism of Action

The mechanism by which (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Comparison

| Compound | IR C=O (cm⁻¹) | 1H-NMR (Key Signals) |

|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate (1) | 1735 (ester) | δ 1.17 (CH3), 4.09 (CH2) |

| Target Compound* | ~1735 (ester) | δ 2.1–2.5 (CH3-oxazole), 6.8–7.7 (ArH) |

Biological Activity

The compound (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a derivative of chromene and oxazole, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromene Core : The initial step involves the cyclization of a phenolic precursor with an appropriate carbonyl compound under acidic conditions to form the chromene structure.

- Introduction of the Oxazole Moiety : The oxazole ring is introduced through cyclization reactions involving 5-methyl derivatives and suitable reagents that facilitate the formation of this heterocyclic structure.

- Methylation and Esterification : Finally, methylation and esterification reactions are performed to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research has indicated that compounds in the chromene class exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Properties

The oxazole-containing compounds have also been evaluated for their antimicrobial activity:

- Activity Spectrum : These compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing significant inhibition zones in agar diffusion assays.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | hACER2 | 0.025 |

| Similar Derivative | hACER1 | 0.083 |

This table summarizes findings on enzyme inhibition where lower IC50 values indicate higher potency .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Target Proteins : The compound likely interacts with specific proteins or enzymes, leading to changes in their activity.

- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell proliferation and survival, this compound may enhance apoptotic processes in cancer cells.

Case Studies

Several case studies have documented the efficacy of related compounds:

- Study on Cancer Cell Lines : In vitro studies on human neuroblastoma SH-SY5Y cells showed that related oxazole derivatives significantly inhibited cell growth and induced apoptosis .

- Antimicrobial Testing : A series of oxazole derivatives were tested against various microbial strains, revealing promising results that support further development as antimicrobial agents.

Q & A

Basic: What are the optimal synthetic routes for (5-methyl-1,2-oxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the coumarin-3-carboxylate core via condensation of substituted phenolic compounds with β-keto esters under acidic or basic conditions (e.g., acetic acid or sodium ethoxide) .

- Step 2: Introduction of the 5-methyl-1,2-oxazole moiety through cyclization reactions using reagents like phosphoryl oxychloride or chloroacetic acid .

- Step 3: Esterification or alkylation to link the oxazole and coumarin units .

Critical Factors:

- Temperature: Reflux conditions (80–120°C) are often required for cyclization steps to proceed efficiently .

- Catalysts: Bases like sodium acetate or piperidine improve reaction kinetics and regioselectivity .

- Purification: Recrystallization from DMF/acetic acid mixtures enhances purity . Microwave-assisted synthesis can reduce reaction times and improve yields .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of the oxazole methyl group (δ ~2.4 ppm) and coumarin carbonyl (δ ~160–165 ppm) .

- IR Spectroscopy: Peaks at ~1720 cm (ester C=O) and ~1650 cm (coumarin lactone) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous coumarin-oxazole hybrids?

Methodological Answer:

- Comparative Bioassays: Test the compound alongside analogs (e.g., 5-phenyl-oxazole or methoxy-substituted coumarins) under standardized conditions to isolate substituent effects .

- Structure-Activity Relationship (SAR) Studies: Use crystallography or molecular docking to correlate functional groups (e.g., methyl vs. phenyl on oxazole) with target binding .

- Data Normalization: Account for variations in assay protocols (e.g., cell line specificity, incubation times) by replicating experiments across multiple labs .

Advanced: What computational strategies are recommended for predicting the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding poses to targets (e.g., cyclooxygenase-2 or histone deacetylases) .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess stability of ligand-target complexes over nanoseconds .

- QSAR Modeling: Relate electronic descriptors (e.g., logP, polar surface area) to activity data from analogs .

Advanced: How can the solubility and bioavailability of this compound be improved without compromising its bioactivity?

Methodological Answer:

- Pro-Drug Strategies: Replace the methyl ester with hydrophilic groups (e.g., ethyl or PEG-linked esters) to enhance aqueous solubility .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .

- Co-Solvent Systems: Use DMSO/water or cyclodextrin complexes for in vitro assays .

Advanced: What are the key considerations in designing in vitro and in vivo experiments to evaluate the compound’s therapeutic potential?

Methodological Answer:

- In Vitro: Use cancer cell lines (e.g., HeLa, MCF-7) and inflammatory models (e.g., LPS-stimulated macrophages) with cytotoxicity (MTT) and ELISA assays .

- In Vivo: Prioritize pharmacokinetic studies (oral bioavailability, half-life) in rodent models before efficacy trials .

- Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory activity) .

Basic: What are the known stability issues of this compound under various storage and experimental conditions?

Methodological Answer:

- Photodegradation: Store in amber vials at -20°C to prevent coumarin ring decomposition .

- Hydrolysis: Avoid aqueous buffers at pH >8, which cleave the ester linkage .

- Thermal Stability: Decomposition occurs above 150°C; use inert atmospheres (N) during synthesis .

Advanced: How can researchers optimize the regioselectivity of reactions involving the oxazole and coumarin moieties during derivatization?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., coumarin hydroxyls with acetyl groups) to direct substitutions to the oxazole ring .

- Catalysts: Use Lewis acids (e.g., ZnCl) or organocatalysts to favor specific isomer formation .

- Microwave Synthesis: Enhances regioselectivity in cycloaddition reactions by reducing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.